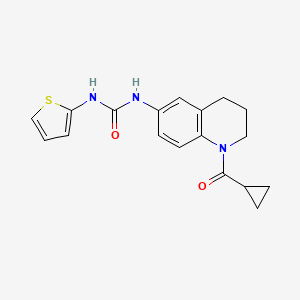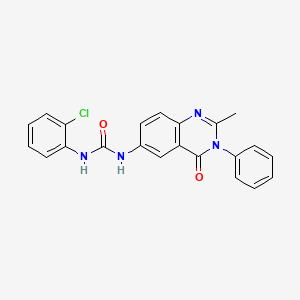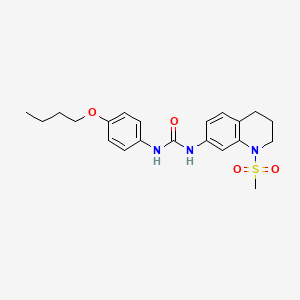
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CTU) is a synthetic organic compound belonging to the class of heterocyclic compounds. It is a cyclic urea containing a quinoline and thiophene ring. CTU is a highly versatile compound that has been used in a wide range of applications, from drug discovery to industrial applications.
科学研究应用
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has a wide range of applications in scientific research. It has been studied for its potential use in drug discovery, as a potential anti-cancer agent, and as a potential inhibitor of enzymes involved in the metabolism of drugs. It has also been used as a model compound to study the mechanism of action of other compounds. 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has also been used in the synthesis of other compounds, such as 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-6-yl-3-thiophen-2-yl-urea-N-oxide (1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea-NO).
作用机制
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has been found to act as an inhibitor of enzymes involved in drug metabolism. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. This inhibition reduces the rate at which drugs are metabolized, leading to increased drug concentrations in the body.
Biochemical and Physiological Effects
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can inhibit the growth of cancer cells, as well as induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can reduce the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
The advantages of using 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea in laboratory experiments include its high solubility in aqueous solutions and its stability in a variety of solvents. 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is also relatively inexpensive and easy to synthesize. The main limitation of using 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea in laboratory experiments is that it is not very stable in the presence of light or heat.
未来方向
Future research on 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea could focus on its potential applications in drug discovery, as well as its potential as an anti-cancer agent. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea, as well as its potential mechanisms of action. Finally, further research could be conducted to explore the potential of 1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea as an inhibitor of enzymes involved in drug metabolism.
合成方法
1-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea can be synthesized by various methods. The most common method is the reaction of 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline and 3-thiophen-2-yl-urea. This reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. Other methods of synthesis include the reaction of 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline with 3-thiophen-2-yl-urea in the presence of a catalyst such as palladium chloride.
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(12-5-6-12)21-9-1-3-13-11-14(7-8-15(13)21)19-18(23)20-16-4-2-10-24-16/h2,4,7-8,10-12H,1,3,5-6,9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABLLWXJPGRDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)

![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-methoxyphenyl)urea](/img/structure/B6574719.png)

![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)

![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)
![3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6574761.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)